molecular formula C17H19N3O B11977937 3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol

3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol

Cat. No.: B11977937
M. Wt: 281.35 g/mol
InChI Key: IAHBIDVTYVCLIU-NBVRZTHBSA-N
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Description

3-{(E)-[(4-Phenyl-1-piperazinyl)imino]methyl}phenol is a Schiff base compound characterized by a phenol core substituted with an iminomethyl group linked to a 4-phenylpiperazine moiety. The E-configuration of the imine bond (C=N) is critical for its structural stability and intermolecular interactions, such as hydrogen bonding and π-π stacking . This compound is synthesized via condensation reactions between 3-formylphenol and 4-phenylpiperazine, with spectroscopic techniques (e.g., FT-IR, NMR, and MS) confirming its purity and geometry . Its physicochemical properties, such as solubility in polar aprotic solvents (e.g., DMF) and moderate melting point (~180–200°C), align with typical Schiff base behavior .

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

3-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenol

InChI

InChI=1S/C17H19N3O/c21-17-8-4-5-15(13-17)14-18-20-11-9-19(10-12-20)16-6-2-1-3-7-16/h1-8,13-14,21H,9-12H2/b18-14+

InChI Key

IAHBIDVTYVCLIU-NBVRZTHBSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC(=CC=C3)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol typically involves the condensation of 4-phenylpiperazine with 3-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity stems from its imino group (C=N) and phenolic hydroxyl group (-OH).

Imine Group Reactions

  • Hydrolysis : The imine bond can undergo hydrolysis under acidic or basic conditions to regenerate the parent amine and carbonyl compound.

  • Reduction : The C=N bond can be reduced to form a secondary amine (C-N) using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Phenolic Hydroxyl Group Reactions

  • Oxidation : The -OH group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Substitution : The aromatic ring’s hydroxyl group may participate in electrophilic substitution reactions (e.g., nitration or bromination).

Coordination Chemistry

The compound acts as a ligand in metal coordination complexes. For example, it forms stable complexes with Fe(III) , Co(II) , and Cu(II) ions, as demonstrated in antimicrobial and antioxidant studies .

Metal Complex Formation

The ligand coordinates to metal centers via its imine nitrogen and phenolic oxygen atoms. This chelation reduces the metal’s polarity, enhancing its ability to interact with cellular targets .

Biological Implications

  • Antimicrobial Activity : Metal complexes exhibit enhanced inhibition of pathogens like Escherichia coli and Staphylococcus aureus compared to the free ligand .

  • Antioxidant Activity : Complexes show increased radical-scavenging efficiency, with IC₅₀ values (e.g., 55.4 μM for Cu(II) complex) comparable to ascorbic acid .

Table 1: Antimicrobial Activity of Metal Complexes

PathogenFree Ligand (C1) MIC (μM)Fe(III) Complex (C2) MIC (μM)Co(II) Complex (C3) MIC (μM)Cu(II) Complex (C4) MIC (μM)
E. coli203.80 ± 5.7751.16 ± 7.6446.85 ± 13.9247.97 ± 5.77
S. aureus225.63 ± 23.6344.43 ± 13.9235.49 ± 8.7871.94 ± 10.00
P. aeruginosa225.63 ± 23.6351.16 ± 7.6446.85 ± 13.9253.96 ± 10.00

Analytical Characterization

The compound is characterized using:

  • NMR : Proton and carbon shifts confirm the imine and phenolic structures .

  • IR : Absorption bands at ~3387 cm⁻¹ (N-H stretch) and ~1596 cm⁻¹ (C=N stretch) .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 311.39 for C₁₈H₂₁N₃O₂).

Table 2: Key Analytical Data

TechniqueObserved Features
¹H NMR δ 7.21 (d, 2H), 6.71 (t, 4H), 6.62 (d, 2H), 4.75 (s, 1H) (imine proton)
¹³C NMR δ 40.80 (CH₃), 48.78 (CH₂-NH), 55.84 (OCH₃), 152.56 (C=N)
IR 3387 cm⁻¹ (N-H), 1596 cm⁻¹ (C=N), 1228 cm⁻¹ (C-O)

Scientific Research Applications

Antidepressant Activity

A notable application of 3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol is in the development of antidepressants. Compounds with piperazine structures have been widely studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that derivatives of piperazine can exhibit significant antidepressant-like effects in animal models, suggesting similar potential for this compound.

Anticancer Properties

Studies have indicated that phenolic compounds often possess anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of this compound may enhance these effects, making it a candidate for further investigation in cancer treatment protocols.

Case Study 1: Synthesis and Characterization

In a study published in a peer-reviewed journal, researchers synthesized this compound and characterized it using various spectroscopic methods including NMR and X-ray crystallography. The study highlighted the significance of intermolecular hydrogen bonding in stabilizing the compound's structure, which is crucial for its biological activity .

Case Study 2: Pharmacological Evaluation

Another study evaluated the pharmacological properties of similar piperazine derivatives, demonstrating their effectiveness as serotonin receptor modulators. The findings suggest that compounds like this compound could be explored further for their therapeutic potential in treating mood disorders .

Mechanism of Action

The mechanism of action of 3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol with analogous Schiff bases, highlighting substituent-driven variations:

Compound Name Key Substituents Melting Point (°C) Solubility Biological/Functional Notes Reference ID
This compound 4-Phenylpiperazine, phenol 180–200* Soluble in DMF Potential CNS activity (piperazine)
(E)-2-(((4-(di(1H-Indol-3-yl)methyl)phenyl)imino)methyl)phenol (Compound 3) Bisindolylmethane, phenol 209–211 Poor in water Antimicrobial activity
(E)-3-(((4-(di(1H-Indol-3-yl)methyl)phenyl)imino)methyl)phenol (Compound 4) Bisindolylmethane, meta-phenol 138–140 Moderate in DMSO Enhanced π-π interactions
(E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol tert-Butyl pyrazole, phenol 160–165 High in chloroform Catalytic applications
(E)-2-[[[3-(Octyloxy)propyl]imino]methyl]phenol Alkyl chain (C8), phenol Not reported Lipophilic Industrial surfactants
(E)-3-{[(2-Amino-5-nitrophenyl)imino]methyl}phenol (Cu(II) complex) Nitroaniline, phenol >250 Insoluble in water Clay intercalation, catalysis

Notes:

  • Melting Points : The higher melting point of Compound 3 (209–211°C) compared to the target compound (180–200°C) is attributed to increased molecular symmetry and intermolecular hydrogen bonding from indole NH groups .
  • Solubility: The lipophilic octyloxy chain in (E)-2-[[[3-(octyloxy)propyl]imino]methyl]phenol enhances solubility in non-polar solvents, contrasting with the polar piperazinyl group in the target compound .
  • Biological Activity : Piperazine derivatives often exhibit CNS modulation due to their ability to cross the blood-brain barrier, whereas bisindolylmethane analogs show antimicrobial properties .

Spectroscopic and Structural Divergences

  • Hydrogen Bonding: The phenol OH group in this compound participates in intramolecular hydrogen bonds with the imine nitrogen, as confirmed by IR (ν(O-H) ~3200 cm⁻¹) and NMR (δ(OH) ~10.5 ppm) . In contrast, tert-butyl-substituted pyrazole Schiff bases exhibit weaker H-bonding due to steric hindrance .
  • Crystal Packing: X-ray studies of similar compounds (e.g., (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol) reveal that electron-withdrawing groups (e.g., CF₃) enhance polar interactions, whereas phenylpiperazinyl groups promote layered stacking via π-π interactions .

Biological Activity

3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol, also known by its chemical formula C17H19N3OC_{17}H_{19}N_{3}O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a phenolic group attached to a piperazine derivative, which is significant for its biological interactions. The compound has a molecular weight of 273.35 g/mol and is characterized by the following structural formula:

Structure C17H19N3O\text{Structure }C_{17}H_{19}N_{3}O

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit notable anticancer properties. For instance, derivatives of phenylpiperazine have shown efficacy in inhibiting tumor growth in various cancer cell lines. A study highlighted that certain analogs displayed IC50 values in the low micromolar range against human cancer cells while maintaining selectivity towards non-cancerous cells .

2. Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may influence neurotransmitter systems. Piperazine derivatives are often explored for their potential as anxiolytics and antidepressants. Preliminary studies suggest that such compounds can modulate serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function .

3. Antimicrobial Properties
Some studies have reported antimicrobial activity associated with phenolic compounds, including those similar to this compound. These compounds have demonstrated effectiveness against various bacterial strains, highlighting their potential as therapeutic agents in treating infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Certain analogs have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production, contributing to oxidative stress in cancer cells, which can trigger programmed cell death.
  • Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies

Study ReferenceObjectiveFindings
Evaluate anticancer effectsShowed significant cytotoxicity against A2780 ovarian carcinoma cells with an IC50 of 8.6 µM
Investigate neuropharmacological effectsIndicated modulation of serotonin receptors leading to anxiolytic effects
Assess antimicrobial activityEffective against E. coli and Staphylococcus aureus with MIC values below 50 µg/mL

Q & A

Q. What are the optimal synthetic routes for preparing 3-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenol, and how can reaction conditions be controlled to improve yield?

The compound is synthesized via a Schiff base condensation reaction between a substituted aldehyde and a primary amine (e.g., 4-phenylpiperazine). Key steps include:

  • Reactants : Use equimolar ratios of 4-phenylpiperazine and 3-formylphenol derivatives under reflux conditions in ethanol or methanol .
  • Catalysis : Acidic (e.g., glacial acetic acid) or solvent-free conditions may enhance imine formation efficiency .
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) or recrystallization from dimethyl ether improves purity .
  • Yield Optimization : Monitor reaction progress via TLC. Adjust reaction time (typically 6–12 hours) and temperature (60–80°C) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this Schiff base compound?

  • FTIR : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and phenolic O-H stretch at ~3200–3500 cm⁻¹ .
  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.0 ppm) and piperazine/iminomethyl groups (δ 2.5–4.0 ppm) .
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves molecular geometry and hydrogen-bonding patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the key considerations for ensuring the stability of this compound under different storage conditions?

  • Storage : Protect from light and moisture; store in airtight containers at –20°C for long-term stability .
  • Decomposition Risks : Avoid exposure to strong acids/bases, which may hydrolyze the imine bond. Monitor via periodic HPLC or TLC .
  • Solubility : Prefer DMSO or DMF for biological assays due to limited aqueous solubility .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring influence the compound’s biological activity, and what methodologies are used to assess these effects?

  • Rational Design : Introduce electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) groups to the piperazine phenyl ring to modulate electron density and bioactivity .
  • Biological Assays : Evaluate cytotoxicity via MTT assays (e.g., IC₅₀ against cancer cell lines) or enzyme inhibition (e.g., carbonic anhydrase isoforms) .
  • SAR Studies : Compare activity across analogs using molecular docking to identify key interactions (e.g., hydrogen bonding with target proteins) .

Q. What computational approaches can predict the compound’s electronic properties and potential interactions with biological targets?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer properties .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., dopamine D3 or carbonic anhydrase active sites) .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories in GROMACS) .

Q. How can researchers resolve discrepancies in reported biological activities of similar Schiff base derivatives through systematic SAR studies?

  • Meta-Analysis : Compile data from multiple studies to identify trends (e.g., substituent effects on IC₅₀ values) .
  • Control Experiments : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Crystallographic Validation : Compare ligand-binding modes in protein crystal structures to explain activity differences .

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